molecular formula C14H10BrNO2 B8296783 3-(5-bromo-2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

3-(5-bromo-2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8296783
M. Wt: 304.14 g/mol
InChI Key: HYNIPGJNQGBMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106087B2

Procedure details

Following the procedure as described in PREPARATION 1D, and making non-critical variations to replace 4-bromo-3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1-pentyl-1,3-dihydro-2H-indol-2-one with 3-(5-bromo-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, the title compound was obtained (98%) as a white powder: MS (ES+) m/z 306.2 (M+1), 304.2 (M+1).
[Compound]
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromo-3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(5-bromo-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC=C2C=1C(O)(C1C(O)=CC3OCOC=3C=1)C(=O)N2CCCCC.[Br:28][C:29]1[CH:30]=[CH:31][C:32]([OH:46])=[C:33]([C:35]2(O)[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[NH:37][C:36]2=[O:44])[CH:34]=1>>[Br:28][C:29]1[CH:30]=[CH:31][C:32]([OH:46])=[C:33]([CH:35]2[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[NH:37][C:36]2=[O:44])[CH:34]=1

Inputs

Step One
Name
1D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-bromo-3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1-pentyl-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(C(N(C2=CC=C1)CCCCC)=O)(C1=CC2=C(OCO2)C=C1O)O
Step Three
Name
3-(5-bromo-2-hydroxyphenyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1(C(NC2=CC=CC=C12)=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1C(NC2=CC=CC=C12)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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